molecular formula C20H18N2O3S B2529703 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 899354-00-8

2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2529703
CAS No.: 899354-00-8
M. Wt: 366.44
InChI Key: NOYZEVMFBNLOPD-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidine class, characterized by a fused tricyclic scaffold combining chromene and pyrimidine moieties. Its structure features a 2,4-dimethoxyphenyl substituent at position 2, a methyl group at position 7, and a thione group at position 4 (Fig. 1). Such derivatives are synthesized via multicomponent reactions or modifications of preformed pyrimidine-thione precursors, often involving phosphorous oxychloride or nucleophilic substitution .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-11-4-7-16-12(8-11)9-15-19(25-16)21-18(22-20(15)26)14-6-5-13(23-2)10-17(14)24-3/h4-8,10H,9H2,1-3H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYZEVMFBNLOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the formation of the chromeno-pyrimidine core followed by the introduction of the thione group. The synthesis can be initiated by reacting 2,4-dimethoxybenzaldehyde with appropriate reagents to form the chromeno-pyrimidine intermediate. This intermediate is then treated with Lawesson’s reagent or phosphorus pentasulfide to introduce the thione group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and inducing apoptosis in cancer cells . The thione group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Methoxy vs. In contrast, chloro substituents (e.g., 7-chloro derivatives) may increase cytotoxicity but reduce selectivity .
  • Thione vs. Oxo Groups : The 4-thione moiety in the target compound may enhance metal-binding capacity compared to 4-oxo analogs, influencing antiproliferative mechanisms .
  • Methyl Group at Position 7 : The 7-methyl group likely contributes to steric stabilization, as seen in analogs like 2-(3,4-dimethoxyphenyl)-7-methyl derivatives .

Research Findings and Pharmacological Insights

Anticancer Activity
  • The target compound’s structural analogs demonstrate potent activity against colorectal (LoVo, HCT-116) and lung (A-549) cancer cells. For example, 3-benzyl-5-phenyl derivatives show IC₅₀ values comparable to oxaliplatin and 5-FU .
  • Mechanistic Insights: Chromeno[2,3-d]pyrimidines induce apoptosis via caspase-3 activation and cell cycle arrest at G2/M phase. The thione group may modulate redox pathways or inhibit topoisomerase II .
Physicochemical Properties
  • Molecular Weight : The target compound (C₁₉H₁₈N₂O₃S; MW ≈ 366.4 g/mol) falls within drug-like parameters (<500 g/mol), favoring oral bioavailability.
  • LogP : Predicted logP values for dimethoxyphenyl derivatives (~3.5) suggest moderate lipophilicity, balancing membrane permeability and solubility .

Biological Activity

2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibition activities.

  • IUPAC Name : this compound
  • CAS Number : 902880-19-7
  • Molecular Formula : C20H18N2O4S
  • Molecular Weight : 350.4 g/mol

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, thienopyrimidinone derivatives have shown potent antibacterial and antimycobacterial activities against various strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds suggest that modifications in the side chains can enhance their antimicrobial efficacy.

Compound SeriesGram-positive BacteriaGram-negative BacteriaMIC (µg/mL)
Thienopyrimidinone 4aS. aureusE. coli12.5
Thienopyrimidinone 5aB. subtilisS. typhi25

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines by interfering with critical cellular pathways involved in growth and survival. The mechanism of action is believed to involve the inhibition of key enzymes responsible for cell cycle regulation and apoptosis .

In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Enzyme Inhibition

Enzymatic assays have revealed that this compound acts as an inhibitor of various enzymes. Notably, it has shown potential as a phosphodiesterase inhibitor and has been studied for its effects on cyclic nucleotide metabolism . The enzyme inhibition profile suggests its applicability in treating conditions like erectile dysfunction and heart diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of thienopyrimidinones revealed that certain derivatives exhibited MIC values lower than those of conventional antibiotics against resistant bacterial strains .
  • Anticancer Mechanism Investigation : Research focused on the apoptotic effects of this compound showed that it significantly reduced viability in MCF-7 cells by inducing G1 phase arrest and promoting apoptosis through mitochondrial pathways .

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